(S)-Ethyl 2-(2-ethoxy-4,5-dihydrooxazol-4-yl)acetate
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Overview
Description
(S)-Ethyl 2-(2-ethoxy-4,5-dihydrooxazol-4-yl)acetate is a chiral compound with potential applications in various fields of chemistry and biology. It is characterized by its unique structure, which includes an oxazoline ring and an ethyl ester group. This compound is of interest due to its potential use as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(2-ethoxy-4,5-dihydrooxazol-4-yl)acetate typically involves the reaction of ethyl 2-bromoacetate with 2-ethoxy-4,5-dihydrooxazole in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and automated systems can further enhance the efficiency of the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-(2-ethoxy-4,5-dihydrooxazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxazole and oxazolidine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(S)-Ethyl 2-(2-ethoxy-4,5-dihydrooxazol-4-yl)acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of chiral compounds and can be used in asymmetric synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-(2-ethoxy-4,5-dihydrooxazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and specificity. The ethyl ester group can undergo hydrolysis, releasing the active form of the compound that can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl 3-(2-ethoxy-4,5-dihydrooxazol-4-yl)propanoate
- 4-Oxazolepropanoic acid, 2-ethoxy-4,5-dihydro-, methyl ester
Uniqueness
(S)-Ethyl 2-(2-ethoxy-4,5-dihydrooxazol-4-yl)acetate is unique due to its specific chiral configuration and the presence of both an oxazoline ring and an ethyl ester group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[(4S)-2-ethoxy-4,5-dihydro-1,3-oxazol-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-3-12-8(11)5-7-6-14-9(10-7)13-4-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTSZURDDZQTRC-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(CO1)CC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=N[C@H](CO1)CC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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